molecular formula C15H21N B2930639 1-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287274-81-9

1-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2930639
CAS RN: 2287274-81-9
M. Wt: 215.34
InChI Key: AOUNLMBSXDPFFY-UHFFFAOYSA-N
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Description

  • IUPAC Name : N-methyl-3-(3-ethylphenyl)bicyclo[1.1.1]pentan-1-amine

Molecular Structure Analysis

Compound X features a bicyclo[1.1.1]pentane core, which serves as a three-dimensional cyclic scaffold. This scaffold is valuable in drug discovery due to its bioisosteric properties. It can mimic 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups. These features contribute to high passive permeability, water solubility, and improved metabolic stability .


Chemical Reactions Analysis

While Compound X’s reactivity remains an active area of investigation, its functionalization remains challenging. Researchers have focused on developing versatile strategies for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives .

properties

IUPAC Name

1-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-3-12-5-4-6-13(7-12)15-8-14(9-15,10-15)11-16-2/h4-7,16H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUNLMBSXDPFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C23CC(C2)(C3)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine

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